Cas no 2680658-85-7 (tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate)

Technical Introduction: Tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate is a specialized organic compound featuring a quinoline scaffold substituted with a nitro group at the 6-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This intermediate is valuable in synthetic chemistry, particularly for constructing complex heterocyclic systems, due to its reactive nitro group and Boc-protected amine, which facilitate further functionalization. The tert-butyl carbamate moiety offers stability under various conditions while allowing selective deprotection when required. Its structural features make it useful in pharmaceutical research, agrochemical development, and materials science, where precise control over molecular architecture is critical. The compound’s purity and well-defined reactivity profile enhance its utility in multistep synthetic routes.
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate structure
2680658-85-7 structure
商品名:tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
CAS番号:2680658-85-7
MF:C15H17N3O4
メガワット:303.313183546066
CID:5631644
PubChem ID:165933457

tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680658-85-7
    • EN300-28290917
    • tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
    • インチ: 1S/C15H17N3O4/c1-9-7-13(17-14(19)22-15(2,3)4)11-8-10(18(20)21)5-6-12(11)16-9/h5-8H,1-4H3,(H,16,17,19)
    • InChIKey: KMDBGUBDTAAZAV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=C(C)N=C2C=CC(=CC=12)[N+](=O)[O-])=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 303.12190603g/mol
  • どういたいしつりょう: 303.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 97Ų

tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290917-0.5g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
0.5g
$671.0 2023-09-08
Enamine
EN300-28290917-5.0g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
5g
$2028.0 2023-05-24
Enamine
EN300-28290917-2.5g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
2.5g
$1370.0 2023-09-08
Enamine
EN300-28290917-0.1g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
0.1g
$615.0 2023-09-08
Enamine
EN300-28290917-10g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
10g
$3007.0 2023-09-08
Enamine
EN300-28290917-1.0g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
1g
$699.0 2023-05-24
Enamine
EN300-28290917-5g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
5g
$2028.0 2023-09-08
Enamine
EN300-28290917-0.05g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
0.05g
$587.0 2023-09-08
Enamine
EN300-28290917-10.0g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
10g
$3007.0 2023-05-24
Enamine
EN300-28290917-0.25g
tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate
2680658-85-7
0.25g
$642.0 2023-09-08

tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate 関連文献

tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamateに関する追加情報

Introduction to tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate (CAS No. 2680658-85-7)

tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate (CAS No. 2680658-85-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate is composed of a tert-butyl carbamate moiety attached to a 2-methyl-6-nitroquinoline ring. The tert-butyl group provides steric protection, while the nitro group imparts electronic and steric effects that influence the compound's reactivity and biological activity. The quinoline ring, a common motif in many bioactive molecules, contributes to the compound's ability to interact with specific protein targets.

Recent studies have highlighted the importance of tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate in the context of drug discovery and development. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. The researchers found that the compound effectively disrupts the kinase's function, leading to reduced tumor growth in preclinical models.

In another study, published in the European Journal of Medicinal Chemistry, tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate was evaluated for its potential as an antiviral agent. The results indicated that the compound has significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication processes, making it a promising candidate for further development as an antiviral therapeutic.

The synthesis of tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate typically involves multi-step reactions, starting from readily available starting materials. Key steps include the formation of the quinoline ring through cyclization reactions and the subsequent attachment of the tert-butyl carbamate group via nucleophilic substitution or amidation reactions. The synthetic route is optimized to ensure high yields and purity, which are crucial for downstream applications in drug discovery and development.

The physicochemical properties of tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate, such as solubility, stability, and logP values, have been extensively characterized. These properties are essential for understanding the compound's behavior in biological systems and for optimizing its formulation for various delivery methods. For example, improving solubility can enhance bioavailability and therapeutic efficacy.

In terms of safety and toxicity, preliminary studies have shown that tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials. These assessments will include detailed analyses of potential side effects and long-term effects on different organ systems.

The future prospects for tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop prodrugs or formulations that can improve its pharmacokinetic properties and delivery efficiency.

In conclusion, tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate (CAS No. 2680658-85-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent targeting various diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs.

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